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molecular formula C8H10BrN3 B8603194 5-Bromo-3-(pyrrolidin-1-yl)pyridazine

5-Bromo-3-(pyrrolidin-1-yl)pyridazine

Cat. No. B8603194
M. Wt: 228.09 g/mol
InChI Key: YADBAKPZIDGPFW-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

6-(1-pyrrolidinyl)-4-pyridazinol (D47) (35 mg, 0.212 mmol) was suspended in toluene (2 mL), followed by addition of phosphorus oxybromide (121 mg, 0.424 mmol). The reaction mixture was heated to 110° C. for 2 hours. The reaction was cooled to RT followed by addition of DMF (2.0 mL). The reaction was then heated at 110° C. again for 2 hours. Reaction mixture was allowed to cool to RT, and then poured onto crush ice portionwise with stirring. The mixture was neutralized with 5M NaOH and then extracted with ethyl acetate (3×20 mL). The combined organics were dried and concentrated down to give the title compound (40 mg) which was taken on to the next step without purification. LCMS (A): m/z (M+H)+ 228/230, C8H10BrN3 requires 227/229 (acidic).
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[N:10][CH:9]=[C:8](O)[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.P(Br)(Br)([Br:15])=O.CN(C=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:15][C:8]1[CH:7]=[C:6]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:11]=[N:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
N1(CCCC1)C1=CC(=CN=N1)O
Step Two
Name
Quantity
121 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated at 110° C. again for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crush ice portionwise
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N=NC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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